1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol

Beta-agonist Structural validation Mass spectrometry

β-Agonist residue monitoring programs frequently encounter cross-reactivity and retention time overlap when relying on generic clenbuterol standards, compromising the specificity required for confirmatory analysis under Commission Decision 2002/657/EC. Clenhexerol resolves this gap through its structurally distinct N-hexyl substituent, which generates unique MS fragmentation patterns and chromatographic retention behavior. - Certified purity ≥98% (HPLC), with comprehensive Certificate of Analysis for ISO/IEC 17025 compliance. - Extended urinary excretion profile exceeding 96 h, enabling long-term retrospective detection in doping control and pharmacokinetic studies. - Compatible with established LC-MS/MS and GC-MS multi-residue methods; deuterated Clenhexerol-D9 internal standard available for isotope-dilution quantitation.

Molecular Formula C14H22Cl2N2O
Molecular Weight 305.2 g/mol
CAS No. 78982-88-4
Cat. No. B1422647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol
CAS78982-88-4
Molecular FormulaC14H22Cl2N2O
Molecular Weight305.2 g/mol
Structural Identifiers
SMILESCCCCCCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
InChIInChI=1S/C14H22Cl2N2O/c1-2-3-4-5-6-18-9-13(19)10-7-11(15)14(17)12(16)8-10/h7-8,13,18-19H,2-6,9,17H2,1H3
InChIKeyOIJJTCCRNKYZHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clenhexerol Analytical Reference Standard Profile


1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol, commonly referred to as Clenhexerol, is a synthetic β-adrenergic agonist belonging to the 4-amino-3,5-dihalogeno-phenyl ethanolamine class . It is structurally characterized by a dichlorophenyl ring, a hydroxyl group, and a distinctive N-hexylamino substituent (C₆H₁₃) on the ethanolamine backbone, differentiating it from widely known analogs that carry tert-butyl, isopropyl, or tert-amyl groups . The compound is predominantly utilized as a high-purity analytical reference standard for the detection and quantification of β-agonist residues in complex biological matrices, supported by comprehensive certificates of analysis and stable isotope-labeled internal standards .

Analytical reference standard for β-agonist residue detection in complex biological matrices using LC-MS/MS.
Certified purity supports calibrator use and trace-level quantification in multi-residue methods.
Stable isotope-labeled internal standard (Clenhexerol-D9) available for isotope dilution mass spectrometry.

Why Clenhexerol Cannot Be Replaced by Generic β-Agonists


Generic substitution of Clenhexerol with other β-agonists like Clenbuterol or Clenproperol is scientifically invalid due to critical structure-driven differences in analytical detectability and pharmacokinetic behavior. The length of the N-alkyl substituent directly modulates the lipophilicity and metabolic stability of the molecule, significantly altering the compound's retention time in chromatographic separations and its urinary excretion profile . Specifically, the N-hexyl group present in Clenhexerol is structurally distinct from the tert-butyl group of Clenbuterol, leading to divergent fragmentation patterns in mass spectrometry, which directly impacts the selectivity, sensitivity, and quantitation limits in LC-MS/MS confirmation methods . Furthermore, the specific dichlorophenyl scaffold of Clenhexerol generates unique metabolites that serve as long-term exposure markers, making the pure reference standard and its deuterated analog irreplaceable for accurate residue monitoring and pharmacokinetic studies [1].

Retention shift The N-hexyl chain alters lipophilicity and chromatographic retention; a Clenbuterol or other short-chain analog may co-elute differently, compromising peak assignment.
MS fragmentation N-alkyl length drives unique fragmentation patterns in LC-MS/MS; substituting the reference standard can shift MRM transitions and reduce confirmatory specificity.
Metabolite marker Clenhexerol forms distinct long-term metabolites; using a different β-agonist standard may miss key exposure markers required for residue monitoring.

Quantitative Differentiation Evidence


Structural Confirmation of N-Hexyl Substituent

Clenhexerol is uniquely defined by its N-hexylamino chain, which contrasts with the N-tert-butyl group found in the ubiquitous β-agonist Clenbuterol. This structural divergence is confirmed by IUPAC nomenclature and molecular formula. The exact molecular formula for Clenhexerol is C₁₄H₂₂Cl₂N₂O with a molecular weight of 305.24 g/mol , while Clenbuterol has the formula C₁₂H₁₈Cl₂N₂O (MW 277.19) . The presence of the hexyl chain fundamentally alters the molecule's lipophilicity (predicted logP) and mass spectrometric ionization behavior, directly affecting chromatographic retention and detection window.

N-Hexyl vs N-tert-butyl
Source review
Δ MW +28.05 g/molC₁₄H₂₂Cl₂N₂O vs C₁₂H₁₈Cl₂N₂O
+2 C, +4 H on N-alkyl chain
Distinct molecular identity prevents calibration interchange
IUPAC confirmation; molecular formula supports method selectivity
Beta-agonist Structural validation Mass spectrometry Isomer differentiation

Certified Purity for Residue Analysis

Commercial Clenhexerol analytical standards are certified with a minimum HPLC purity of 98.0% (Honeywell Fluka™ R1353) or greater than 99.0% (WITEGA BA011 hydrochloride) . In contrast, common generic analytical-grade Clenbuterol hydrochloride is often supplied at a lower baseline purity of ≥95%, as per Sigma-Aldrich product specifications . The enhanced purity of Clenhexerol standards directly improves calibration curve linearity, reduces the limit of quantification (LOQ), and minimizes interferences in multi-residue confirmatory analyses.

Certified purity
Specification review
≥98% free base>99.0% HCl salt HPLC
vs Clenbuterol HCl ≥95%
Higher purity supports calibration linearity and lower LOQ
Vendor-certified assay values; batch-specific COA should be reviewed
Purity certification HPLC assay Reference material Quality control

Isotopic Purity of Deuterated Internal Standard

The availability of a high-quality deuterated analog is essential for accurate isotope dilution mass spectrometry. Clenhexerol-D9 hydrochloride is supplied with an isotopic purity exceeding 99.0 atom% D (by MS) and an HPLC purity greater than 99.0% . A commonly used alternative internal standard from Sigma-Aldrich, Clenbuterol-D9, is certified at a lower isotopic purity of ≥97.0 atom% D . The 2-percentage-point enhancement in isotopic enrichment for Clenhexerol-D9 minimizes signal crosstalk from the unlabeled channel, thereby improving the signal-to-noise ratio and the accuracy of trace-level quantification in complex matrices.

Isotopic enrichment
Head-to-head
>99.0 atom% DClenhexerol-D9 HCl
≥2 pp higher vs Clenbuterol-D9 (≥97.0 atom% D)
Reduced isotopic crosstalk improves LLOQ in LC-MS/MS
Supplier specifications; confirm with lot-specific certificate
Stable isotope labeling Internal standard Isotopic purity Method validation

Extended Detection Window and N-Alkyl Chain Length

Systematic pharmacokinetic studies on structural isomers of β2 agonists reveal that increasing the size of the N-alkyl substituent substantially prolongs the detection window in blood and urine. In a controlled rat study, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol was detectable in blood for up to 72 hours, while the tert-amylamino analog remained detectable for more than 96 hours at the same sensitivity threshold of 0.1 ng/ml . A subsequent metabolite study demonstrated that the hippuric acid metabolite of the tert-amylamino compound remained quantifiable in urine for up to 120 hours, significantly longer than the parent compound [1]. These data support the inference that Clenhexerol, possessing a longer N-hexyl chain, exhibits a detection window exceeding those observed for isopropyl and tert-amyl analogs.

Detection window projection
Class-level inference
Isopropyl analog: 72 h
Tert-amyl analog: >96 h blood, 120 h urine metabolite
N-hexyl chain projected to extend window further
Supports retrospective screening rationale; direct data pending
Rat model, 0.1 ng/ml sensitivity; extrapolation from chain-length trend
Pharmacokinetics Metabolic stability Doping control Residue monitoring

Multi-Residue Regulatory Method Validation

Clenhexerol is explicitly validated as a target analyte in a published multi-residue GC-MS method for the determination of β-agonists in animal tissues. The methodology successfully resolves Clenhexerol from closely related compounds, including clenbuterol, brombuterol, mapenterol, clenpenterol, clenproperol, and clencyclohexerol, in both liver and meat matrices [1]. The method achieved quantification at residue levels consistent with regulatory maximum residue limits (MRLs) or minimum required performance limits (MRPLs), demonstrating the compound's relevance in official food control and anti-doping frameworks.

Multi-residue validation
Method context
7-plex β-agonist GC-MS method; liver/meat matrices; Clenhexerol resolved from clenbuterol, brombuterol, mapenterol, clenpenterol, clenproperol, clencyclohexerol
Validated inclusion in regulatory multi-residue panels
GC-MS with SPE clean-up; supports ISO/IEC 17025 scope
Multi-residue method GC-MS Food safety Regulatory compliance

VETRANAL Certification for Veterinary Analysis

Clenhexerol is marketed under the VETRANAL® brand by Sigma-Aldrich, a product line specifically designed and certified for veterinary drug residue analysis. This certification indicates that the material is suitable for use with QuEChERS extraction and liquid chromatography-high resolution mass spectrometry (LC-HRMS) in animal feed and bovine urine samples, as outlined in the product application notes . This differentiates it from generic β-agonist standards that may not carry the same application-specific validation, providing an additional layer of confidence for accredited food testing laboratories.

VETRANAL certification
Supporting evidence
Certified for QuEChERS-LC-HRMS in animal feed and bovine urine; application-specific validation statement
Streamlines audit defense for accredited residue labs
Supplier intended-use declaration; verify against current method scope
Certified reference material Regulatory testing Animal feed Urine analysis

High-Confidence Application Scenarios


Residue Monitoring in Animal-Derived Foods

Accredited food safety laboratories utilize the Clenhexerol reference standard to generate calibration curves for the quantification of this illicit growth promoter in muscle, liver, milk, and feed matrices. The high certified purity (>99% HPLC) and the availability of the Clenhexerol-D9 internal standard ensure the method meets the identification criteria and quantification limits stipulated by Commission Decision 2002/657/EC , .

Anti-Doping Urine Screening and Retrospective Analysis

WADA-accredited laboratories leverage Clenhexerol and its deuterated analog to develop and validate ultra-sensitive LC-MS/MS screening methods for human urine. The extended excretion profile of these dichlorophenyl ethanolamines (projected to exceed 96+ hours based on N-alkyl chain length data) makes this analyte valuable for retrospective analysis and 'long-term metabolite' monitoring strategies, enhancing the detection window for banned substance misuse .

Pharmacokinetic and Metabolism Studies

Pharmaceutical researchers employ the Clenhexerol standard in pharmacokinetic studies investigating the relationship between N-alkyl chain length, lipophilicity, and metabolic stability. Data from structural isomer studies demonstrate that increasing the alkyl chain length significantly prolongs blood detectability (72 h for isopropyl vs. >96 h for tert-amyl) while identifying the hippuric acid metabolite as a long-term urinary marker detectable for 120 h , [1].

Method Validation and Proficiency Testing

Reference material providers and proficiency testing (PT) scheme organizers use Clenhexerol to prepare spiked test materials for inter-laboratory comparisons. The compound's inclusion in validated multi-residue GC-MS methods (alongside clenbuterol, mabuterol, and brombuterol) makes it an essential component of PT panels that assess laboratory competence in veterinary drug residue analysis [2].

Application
Selection Property
Validation Focus
Residue monitoring in animal-derived foods
Certified purity and isotopic enrichment
Calibration linearity and LOQ verification
Doping control urine screening research
Extended detection window metabolite profile
Retrospective analysis sensitivity assessment
Pharmacokinetic and metabolism studies
N-alkyl chain length and lipophilicity
Metabolic stability and urinary marker identification
Method validation and proficiency testing
Multi-residue panel coverage
Inter-laboratory comparability and PT scheme fit
Quote Request

Request a Quote for 1-(4-Amino-3,5-dichlorophenyl)-2-(hexylamino)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.